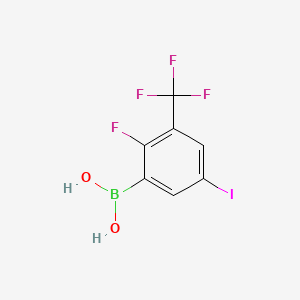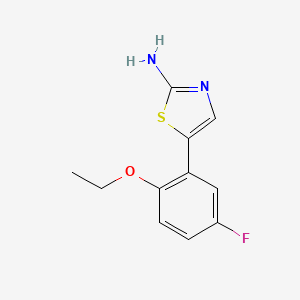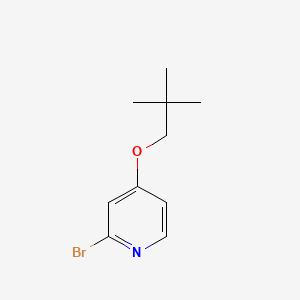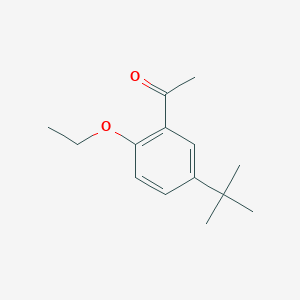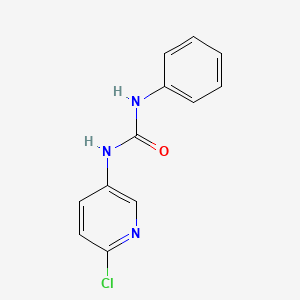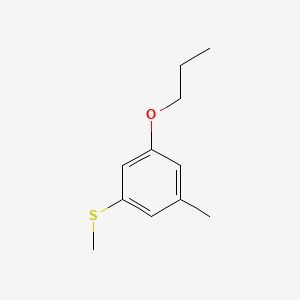![molecular formula C13H18N6O6 B14763370 Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- is a modified nucleoside derivative of guanosine. This compound is known for its unique chemical structure, which includes a 2’-O-[2-(methylamino)-2-oxoethyl] group attached to the ribose sugar. This modification enhances the stability, specificity, and therapeutic potential of RNA molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- typically involves the modification of the ribose moiety of guanosineCommon reagents used in this synthesis include methylamine and various protecting groups to ensure selective modification .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput techniques. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methylamino group, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective modification .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs. These derivatives can have different biological activities and properties .
Applications De Recherche Scientifique
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential in antisense therapeutics, where it can modulate gene expression by targeting specific RNA sequences.
Industry: Utilized in the production of synthetic RNA molecules for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- involves its incorporation into RNA molecules, where it enhances their stability and specificity. This modification can affect RNA-processing reactions such as mRNA degradation, pre-mRNA splicing, and translation. The compound interacts with various molecular targets, including RNA-binding proteins and enzymes involved in RNA metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: The parent compound, which lacks the 2’-O-[2-(methylamino)-2-oxoethyl] modification.
2’-O-Methylguanosine: A similar compound with a 2’-O-methyl group instead of the 2’-O-[2-(methylamino)-2-oxoethyl] group.
2’-O-Methoxyethylguanosine: Another analog with a 2’-O-methoxyethyl group.
Uniqueness
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- is unique due to its specific modification, which provides enhanced stability and specificity compared to other similar compounds. This makes it particularly valuable in the development of RNA-based therapeutics and research applications .
Propriétés
Formule moléculaire |
C13H18N6O6 |
|---|---|
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C13H18N6O6/c1-15-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(19)17-13(14)18-11(7)23/h4-5,8-9,12,20,22H,2-3H2,1H3,(H,15,21)(H3,14,17,18,23)/t5-,8-,9-,12-/m1/s1 |
Clé InChI |
XCBBSCIDZZKOBD-JJNLEZRASA-N |
SMILES isomérique |
CNC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES canonique |
CNC(=O)COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


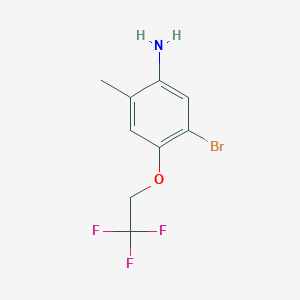
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)

